molecular formula C23H22N4O6S2 B2456345 N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-62-9

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2456345
CAS No.: 851781-62-9
M. Wt: 514.57
InChI Key: NOJFDNGMNWMKPZ-UHFFFAOYSA-N
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Description

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound of interest in various fields of chemistry and biology. This compound features a complex structure characterized by the presence of nitro, phenyl, sulfonyl, and pyrazole groups, making it a versatile molecule in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves multiple steps:

  • Formation of the pyrazole ring: : Reacting 1,3-dicarbonyl compounds with hydrazines in acidic conditions.

  • Introduction of the nitrophenyl group: : Aromatic nitration followed by electrophilic substitution.

  • Sulfonylation: : Addition of phenylsulfonyl chloride to introduce the sulfonyl group.

  • Ethanesulfonamide attachment: : Nucleophilic substitution reactions to attach the ethanesulfonamide moiety.

Industrial Production Methods

Industrially, the synthesis can be optimized by streamlining the processes, utilizing flow chemistry techniques for continuous production, and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation to form various sulfoxides and sulfones.

  • Reduction: : Nitro groups can be reduced to amines using hydrogenation techniques.

  • Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions due to its electron-rich aromatic rings.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, or m-CPBA in acidic or basic medium.

  • Reduction: : H2/Pd-C or LiAlH4 under inert atmosphere.

  • Substitution: : Various halides and Lewis acids or bases, depending on the specific substitution type.

Major Products

Oxidation and reduction produce distinct intermediates and final products, contributing to different biological and chemical properties. Substitution reactions yield various derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

  • Synthesis of Advanced Materials: : Serves as a precursor for advanced polymeric and composite materials.

  • Catalysts: : Investigated for its role in homogeneous and heterogeneous catalysis.

Biology

  • Enzyme Inhibition: : Studied for its ability to inhibit certain enzymes, making it a potential lead in drug development.

  • Cell Signaling: : Interacts with cellular receptors influencing signal transduction pathways.

Medicine

  • Drug Development: : Potential therapeutic agent for targeting specific diseases due to its structural complexity and functional groups.

  • Antimicrobial Properties: : Exhibits antimicrobial activity, making it of interest in developing new antibiotics.

Industry

  • Dye Synthesis: : Its complex aromatic structure is leveraged in synthesizing advanced dyes and pigments.

Mechanism of Action

The compound interacts with various molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In enzymatic systems, it can act as a competitive inhibitor, binding to the active site and preventing substrate interaction. Its sulfonamide group plays a crucial role in its biological activity, often involved in protein-ligand interactions.

Comparison with Similar Compounds

Similar compounds include:

  • N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differing only in the sulfonamide group, this compound exhibits slightly different properties.

  • 4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline: : Lacks the ethanesulfonamide group, leading to significant differences in biological activity and solubility.

The uniqueness of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its ethanesulfonamide moiety, which offers distinct reactivity and interaction profiles compared to its analogs.

Happy reading! Hope this article offers insights into the fascinating world of this compound.

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S2/c1-2-34(30,31)25-19-13-11-17(12-14-19)22-16-23(18-7-6-8-20(15-18)27(28)29)26(24-22)35(32,33)21-9-4-3-5-10-21/h3-15,23,25H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJFDNGMNWMKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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